Tinocrisposide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

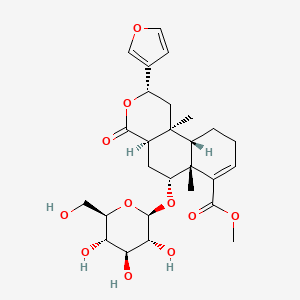

Tinocrisposide is a natural product found in Tinospora crispa with data available.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Mechanism of Action:

Tinocrisposide has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. In a study, various concentrations of this compound (1, 5, 25, 50, and 100 µM) were tested, revealing a dose-dependent inhibition of NO production. The half-maximal inhibitory concentration (IC50) was determined to be approximately 46.92 µM, indicating significant anti-inflammatory potential.

Study Results:

- NO Production Levels:

- 1 µM: 39.23 µM NO

- 5 µM: 34.00 µM NO

- 25 µM: 28.90 µM NO

- 50 µM: 20.25 µM NO

- 100 µM: 16.30 µM NO

- Inhibition Percentages:

- 1 µM: 22.67%

- 5 µM: 33.00%

- 25 µM: 43.03%

- 50 µM: 60.10%

- 100 µM: 68%

These results suggest that this compound effectively reduces inflammatory responses by decreasing NO levels in macrophage cells, making it a candidate for further development as an anti-inflammatory agent .

Cytotoxic Activity Against Cancer Cells

Cancer Cell Lines Tested:

this compound's cytotoxic effects were evaluated against human cancer cell lines H1299 (lung cancer) and MCF-7 (breast cancer). The study utilized the MTT assay to assess cell viability at various concentrations.

Results Summary:

-

H1299 Cell Line Viability (%):

- Concentration (µg/mL):

- 3.125: 87.06

- 6.25: 82.69

- 12.5: 81.09

- 25: 80.84

- 50: 67.70

- 100: 55.50

- IC50 = 70.9 µg/mL

- Concentration (µg/mL):

-

MCF-7 Cell Line Viability (%):

- Concentration (µg/mL):

- All concentrations showed >80% viability.

- IC50 >100 µg/mL

- Concentration (µg/mL):

The findings indicate that while this compound exhibits some cytotoxic activity against the H1299 cell line, it has limited effects on the MCF-7 cell line, suggesting potential selective activity against certain cancer types .

Antihyperglycemic Effects

Recent studies have also investigated the antihyperglycemic properties of this compound by examining its effects on adipocyte differentiation in vitro using the 3T3-L1 cell line.

Key Findings:

- This compound stimulated adipocyte differentiation, which is crucial for glucose metabolism and insulin sensitivity.

- This property positions this compound as a potential therapeutic agent for managing type 2 diabetes mellitus .

Case Studies and Clinical Implications

A notable case report highlighted the potential risks associated with the consumption of Tinospora crispa extracts, which may lead to toxic hepatitis in certain individuals despite its therapeutic benefits in traditional medicine . This underscores the importance of dosage and individual variability in response to herbal compounds.

Eigenschaften

Molekularformel |

C27H36O11 |

|---|---|

Molekulargewicht |

536.6 g/mol |

IUPAC-Name |

methyl (2S,4aR,6R,6aR,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C27H36O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16-,17+,18-,19+,20+,21-,22+,25-,26+,27-/m0/s1 |

InChI-Schlüssel |

RBPCODNTTHTSFN-ZDMQDBCMSA-N |

Isomerische SMILES |

C[C@@]12C[C@H](OC(=O)[C@@H]1C[C@H]([C@@]3([C@H]2CCC=C3C(=O)OC)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 |

Kanonische SMILES |

CC12CC(OC(=O)C1CC(C3(C2CCC=C3C(=O)OC)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |

Synonyme |

borapetoside C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.